molecular formula C5H6N2O B183323 3-methylpyrimidin-4(3H)-one CAS No. 6104-45-6

3-methylpyrimidin-4(3H)-one

Cat. No.: B183323
CAS No.: 6104-45-6
M. Wt: 110.11 g/mol
InChI Key: PSXLJUKMMIHADB-UHFFFAOYSA-N
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Description

3-methylpyrimidin-4(3H)-one (CAS 6104-45-6) is a nitrogen-containing heterocyclic compound that serves as a fundamental building block in organic synthesis and medicinal chemistry . Its pyrimidinone core is a privileged structure in drug discovery, allowing for diverse chemical transformations and interactions with biological targets . This compound is a valuable synthetic intermediate for creating more complex heterocyclic systems. Researchers utilize this scaffold to develop novel compounds with potential pharmacological activities. Derivatives of pyrimidin-4(3H)-one have been investigated as inhibitors of SHP2, a protein target implicated in cancer pathways, for the treatment of cancers such as leukemia . Furthermore, related 6-methylpyrimidin-4(3H)-one derivatives have shown significant antibacterial activity against Gram-negative (e.g., E. coli ) and Gram-positive (e.g., S. aureus ) bacteria, as well as antioxidant properties . The structure of the 3-methyl isomer influences its reactivity in nucleophilic substitution reactions, making it a subject of study in chemical reaction mechanisms . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O/c1-7-4-6-3-2-5(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXLJUKMMIHADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306661
Record name 4(3H)-Pyrimidinone, 3-methyl-
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Molecular Weight

110.11 g/mol
Source PubChem
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CAS No.

6104-45-6
Record name 3-Methyl-4(3H)-pyrimidinone
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Record name NSC 178842
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Record name NSC178842
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Record name 4(3H)-Pyrimidinone, 3-methyl-
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Advanced Synthetic Methodologies and Protocols for 3 Methylpyrimidin 4 3h One and Its Derivatives

Direct Synthetic Routes to the 3-Methylpyrimidin-4(3H)-one Core

Direct synthetic routes to the this compound core are primarily centered around cyclization and condensation reactions. These strategies offer efficient ways to construct the foundational pyrimidinone ring system.

Cyclization Reactions for Core Formation

Cyclization reactions are a cornerstone in the synthesis of the this compound core, providing reliable methods for ring closure.

A well-established method for synthesizing this compound involves the cyclization of 3-methyluracil (B189468) using phosphorus oxychloride (POCl3). In this process, 3-methyluracil is treated with phosphorus oxychloride, which acts as both a dehydrating and chlorinating agent, to facilitate the ring closure. researchgate.net The reaction is typically performed in a suitable solvent like dichloromethane (B109758) under a nitrogen atmosphere. The dropwise addition of POCl3 at a controlled temperature, often between 0–5°C, is followed by stirring for several hours to ensure the completion of the reaction. Subsequent neutralization with a base, such as sodium bicarbonate, yields this compound. This method is known for its good yields, generally in the range of 70–75%, and high purity of the final product. The mechanism involves the formation of an intermediate oxonium ion, facilitated by POCl3 acting as an acid catalyst and dehydrating agent.

Table 1: Reaction Conditions for Phosphorus Oxychloride-Mediated Cyclization

ParameterCondition
Starting Material3-Methyluracil
ReagentPhosphorus oxychloride (POCl3)
SolventDichloromethane
Temperature0–5°C (initial), then 25°C
Reaction Time6–8 hours
Yield70–75%

Data from a classical approach to the cyclization of 3-methyluracil.

Acetic anhydride (B1165640) serves as both a solvent and a dehydrating agent in alternative cyclization routes for forming pyrimidinone structures. While primarily utilized for creating fused-ring systems like pyrido[2,3-d]pyrimidin-4(3H)-ones from N-acyl derivatives of nicotinic acid at high temperatures (170–180°C), the underlying principles can be adapted for the synthesis of this compound. This adaptation would necessitate the use of appropriately substituted precursors that can undergo intramolecular cyclization under the influence of acetic anhydride. The high temperatures drive the dehydration and subsequent ring closure to form the desired pyrimidinone core.

Nucleophilic Substitution at Ring Nitrogen and Carbon Atoms

Condensation-Based Methodologies

Condensation reactions provide a powerful and versatile approach to constructing the pyrimidinone ring system, often through multi-component reactions that enhance synthetic efficiency.

The Biginelli reaction, a classic multi-component reaction, has been adapted for the synthesis of this compound. This one-pot synthesis typically involves the condensation of ethyl acetoacetate, urea (B33335), and an aldehyde, catalyzed by an acid. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a modified Biginelli reaction can be employed. An example of such a modification involves the reaction of ethyl acetoacetate, urea, and methylglyoxal (B44143) in ethanol, with hydrochloric acid as the catalyst. The reaction mixture is refluxed for an extended period, typically around 12 hours, to afford the desired product. This method offers a respectable yield of 65–68%. However, purification of the product often requires column chromatography. The reaction is catalyzed by Brønsted or Lewis acids and is a cornerstone for creating 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. wikipedia.org

Table 2: Key Parameters for a Modified Biginelli Reaction

ParameterCondition
ReactantsEthyl acetoacetate, Urea, Methylglyoxal
SolventEthanol
CatalystHydrochloric acid (10 mol%)
Temperature78°C (reflux)
Reaction Time12 hours
Yield65–68%

Data from a modified Biginelli reaction for the synthesis of this compound.

The cyclization of chalcones with urea or its derivatives is a versatile method for synthesizing pyrimidinone ring systems. nih.govjmchemsci.com Chalcones, which are α,β-unsaturated ketones, can react with urea in the presence of a base, such as sodium hydroxide, or an acid to yield pyrimidin-2(1H)-ones. jmchemsci.comsemanticscholar.org The reaction typically proceeds by refluxing the chalcone (B49325) and urea in a suitable solvent like ethanol. jmchemsci.com This method allows for the synthesis of a variety of substituted pyrimidinones (B12756618), as the structure of the resulting pyrimidinone is dependent on the substituents present on the starting chalcone. For instance, the reaction of a chalcone with urea in an acidic medium can yield a 6-phenyl-4-aryl-pyrimidin-2(1H)-one.

Biginelli Reaction Variants in Pyrimidinone Synthesis

Strategic Derivatization and Functionalization of the Pyrimidinone Ring

The inherent chemical properties of the pyrimidinone ring allow for a variety of strategic modifications. The electron-deficient nature of the pyrimidine (B1678525) core, further influenced by the oxo and methyl groups, dictates the regiochemistry of its functionalization. wikipedia.org

Regioselective substitutions are crucial for building molecular complexity and synthesizing targeted derivatives. The electronic landscape of the this compound ring, characterized by electron-poor carbon centers, predisposes it to specific sites of attack.

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is accentuated by the presence of two nitrogen atoms. wikipedia.org This π-deficiency makes the C2, C4, and C6 positions electron-poor and thus susceptible to nucleophilic attack. wikipedia.org In the case of pyrimidin-4-ones, functionalization can occur at both nitrogen and oxygen atoms. The selective N-alkylation versus O-alkylation is a common challenge. rsc.orgrsc.org For instance, studies on 4,6-diphenylpyrimidin-2(1H)-ones have shown that the choice of base and solvent system is critical for directing the regioselectivity of alkylation. rsc.org While bases like K₂CO₃ often favor N-alkylation, the use of caesium carbonate (Cs₂CO₃) in DMF has been shown to promote selective O-alkylation under mild, catalyst-free conditions. rsc.orgrsc.org

In pyrimidines bearing leaving groups, such as halogens, at the C2 or C4 positions, nucleophilic aromatic substitution (SNAr) is a common pathway. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the more reactive C4 position. wuxiapptec.comgoogle.com However, this selectivity can be reversed by the electronic nature of other substituents on the ring. An electron-donating group at the C6 position can steer the nucleophilic attack towards the C2 position. wuxiapptec.com The reaction of 3-methyluracil with phosphorus oxychloride (POCl₃) can yield a chlorinated intermediate, which is then susceptible to nucleophilic displacement.

The table below summarizes outcomes of nucleophilic substitution on pyrimidinone scaffolds based on reaction conditions.

Nucleophile/ReagentSubstrateKey ConditionsProduct TypeYield (%)Reference(s)
Alkyl Halide4,6-diphenylpyrimidin-2(1H)-oneCs₂CO₃, DMFO-Alkylated Pyrimidine81-91 rsc.orgrsc.org
Alkyl HalidePyrimidin-2-oneK₂CO₃, RefluxN-Alkylated PyrimidineModerate rsc.org
Amines2,4-dichloropyrimidineStandardC4-Amino-2-chloropyrimidineVaries wuxiapptec.comgoogle.com
Amines2,4-dichloro-6-(donating group)pyrimidineStandardC2-Amino-4-chloropyrimidineVaries wuxiapptec.com

While unactivated pyrimidines are resistant to electrophilic aromatic substitution, the presence of an activating group, such as the carbonyl in a pyrimidone, facilitates such reactions. wikipedia.orgbhu.ac.in Electrophilic attack occurs preferentially at the C5 position, which is less electron-deficient compared to the C2, C4, and C6 positions. wikipedia.org

Nitration is a classic example of electrophilic functionalization. The synthesis of 3-methyl-5-nitropyrimidin-4(3H)-one is achieved by treating this compound with fuming nitric acid in concentrated sulfuric acid at elevated temperatures. ic.ac.uk This demonstrates the activation provided by the pyrimidinone core towards electrophiles. Similarly, studies on 2-substituted pyrimidine-4,6-diones show that nitration with sulfuric acid can lead to 5,5-gem-dinitropyrimidine-4,6-diones in high yields. nih.govacs.org The reaction of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with fuming nitric acid in concentrated sulfuric acid also results in selective nitration at the 6-position of the thienopyrimidine core. researchgate.net

ReagentSubstrateConditionsProductReference(s)
Fuming HNO₃ / H₂SO₄This compound110 °C3-Methyl-5-nitropyrimidin-4(3H)-one ic.ac.uk
HNO₃ / H₂SO₄2-Substituted pyrimidine-4,6-dionesNot specified5,5-gem-Dinitropyrimidine-4,6-diones nih.govacs.org
Fuming HNO₃ / H₂SO₄Thieno[2,3-d]pyrimidineNot specified6-Nitro-thieno[2,3-d]pyrimidine researchgate.net

The pyrimidinone ring can undergo both oxidation and reduction, modifying its structure and reactivity. Oxidation reactions typically involve reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), which can introduce additional oxygen-containing functional groups or lead to ring cleavage under harsh conditions. clockss.org For instance, the oxidation of certain pyrimidine derivatives with organic peracids can result in the formation of pyrimidinones or, in some cases, oxidative ring-contraction to yield imidazoles. clockss.org

Reduction of the pyrimidinone core can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions can reduce the carbonyl group or hydrogenate the entire ring, leading to saturated derivatives like tetrahydropyrimidines. wikipedia.org The choice of reagent and reaction conditions determines the extent of reduction.

Reaction TypeReagent(s)General Product(s)Reference(s)
OxidationPotassium Permanganate (KMnO₄), Hydrogen Peroxide (H₂O₂)Oxidized derivatives, Pyrimidinones clockss.org
ReductionSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)Reduced pyrimidinones, Tetrahydropyrimidines wikipedia.org

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex heterocyclic scaffolds from simple starting materials in a single step. scholarsresearchlibrary.comorganic-chemistry.org The Biginelli reaction is a well-known MCR that produces 3,4-dihydropyrimidin-2(1H)-ones by condensing an aldehyde, a β-ketoester, and urea. mdpi.com These dihydropyrimidinone products serve as versatile precursors for a wide range of pyrimidinone derivatives, including N-methylated compounds.

Modern advancements in MCRs include the use of various catalysts to improve yields and reaction times. scholarsresearchlibrary.com Iridium-catalyzed MCRs have been developed for the regioselective synthesis of pyrimidines from amidines and alcohols, showcasing a sustainable approach that liberates hydrogen and water as byproducts. acs.orgorganic-chemistry.orgnih.gov Iron-catalyzed MCRs have also been reported for the synthesis of trisubstituted pyrimidines from alcohols, alkynes, and amidines under aerobic conditions. acs.org These MCRs provide a powerful platform for generating libraries of pyrimidinone derivatives for further functionalization.

MCR Name/TypeComponentsCatalystProduct CoreReference(s)
Biginelli ReactionAldehyde, β-Ketoester, UreaAcid (e.g., Ytterbium triflate)3,4-Dihydropyrimidin-2(1H)-one mdpi.com
Iridium-CatalyzedAmidine, Alcohols (up to 3)PN₅P-Ir-pincer complexSubstituted Pyrimidine acs.orgorganic-chemistry.orgnih.gov
Iron-CatalyzedAlcohol, Alkyne, AmidineIron-arylazo pincer complexTrisubstituted Pyrimidine acs.org
Piperidine-CatalyzedAldehyde, Ethyl cyanoacetate, Guanidine nitrate (B79036)Piperidine2-Amino-4-oxo-tetrahydropyrimidine scholarsresearchlibrary.com

The pyrimidine ring can undergo fascinating ring transformations and rearrangements, yielding different heterocyclic systems. These reactions often proceed via an initial nucleophilic attack, followed by ring-opening and subsequent recyclization (ANRORC mechanism). wur.nlacs.org

A notable example is the behavior of 3-methyl-5-nitropyrimidin-4(3H)-one. This compound can undergo two distinct ring transformations depending on the nitrogen source used in its reaction with ketones. ic.ac.ukrsc.org In the presence of ammonia (B1221849) (NH₃), it acts as a synthetic equivalent of an activated diformylamine, leading to the formation of 4,5-disubstituted pyrimidines. rsc.org However, when ammonium (B1175870) acetate (B1210297) is used, a different transformation occurs, yielding 5,6-disubstituted 3-nitro-2-pyridones, where the pyrimidinone behaves as a synthetic equivalent of α-nitroformylacetic acid. rsc.org The Dimroth rearrangement is another characteristic reaction of pyrimidines, although it is less common for pyrimidinones. wikipedia.org Furthermore, activation of the pyrimidine ring, for example by N-quaternization, makes it more susceptible to nucleophilic attack and subsequent ring contraction to form pyrazoles or isoxazoles upon reaction with reagents like hydrazine (B178648) or hydroxylamine, respectively. wur.nl

Starting MaterialReagent(s)Key Intermediate/MechanismProductReference(s)
3-Methyl-5-nitropyrimidin-4(3H)-oneKetone, NH₃Ring opening/recyclization4,5-Disubstituted Pyrimidine rsc.org
3-Methyl-5-nitropyrimidin-4(3H)-oneKetone, NH₄OAcRing opening/recyclization5,6-Disubstituted 3-Nitro-2-pyridone rsc.org
N-Alkylpyrimidinium SaltHydrazineANRORCPyrazole wur.nl
N-Alkylpyrimidinium SaltHydroxylamineANRORCIsoxazole wur.nl
2,3-Disubstituted 4(3H)-pyrimidinethioneMalononitrileNucleophilic attack, ring-openingN-Substituted 4(1H)-pyridinethione clockss.org

Multi-Component Reaction (MCR) Integration in Pyrimidinone Derivative Synthesis

This compound as a Precursor for Complex Heterocyclic Systems

The strategic positioning of the methyl group at the N3 position and the carbonyl group at C4, along with the reactive sites on the pyrimidine ring, makes this compound an ideal starting material for creating diverse and complex heterocyclic structures. These reactions often involve cyclization, condensation, and multicomponent reactions to build additional rings onto the pyrimidinone core.

Construction of Fused Pyrimidinone Scaffolds

The fusion of additional rings to the this compound framework leads to the formation of bicyclic and tricyclic systems, which are of significant interest due to their potential biological activities.

A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines . These fused systems can be efficiently prepared through various synthetic routes. One common approach involves the use of 6-amino-3-methylpyrimidin-4(3H)-one derivatives as key intermediates. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea under microwave irradiation and in the presence of acetic acid yields tetrahydropyrimido[4,5-d]pyrimidine-triones. nih.gov The use of electron-withdrawing groups on the aryl aldehydes has been shown to improve the reaction yields. nih.gov

Another strategy involves a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea, catalyzed by ceric ammonium nitrate in water, to produce tetrahydropyrimido[4,5-d]pyrimidine-diones in excellent yields. nih.gov Furthermore, multicomponent reactions of isothiocyanates, aryl aldehydes, and 1-alkyl-6-amino-3-methylpyrimidine-2,4(1H,3H)-diones provide a regioselective one-pot synthesis of 7-thioxo-tetrahydropyrimido[4,5-d]pyrimidine-diones. nih.gov

The synthesis of pyrimido[4,5-b]quinolines represents another important application. A three-component, one-pot cyclocondensation of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one or its 2-methoxy analogue, with dimedone and various aromatic aldehydes, can be induced by conventional heating or ultrasound to form 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives. royalsocietypublishing.orgroyalsocietypublishing.org The use of ultrasound has been noted as a greener and more efficient method. royalsocietypublishing.org

Detailed research findings on the synthesis of various fused pyrimidinone scaffolds are summarized in the table below.

Fused SystemStarting MaterialsReagents and ConditionsYield (%)Reference
Tetrahydropyrimido[4,5-d]pyrimidine-triones6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Aryl aldehydes, UreaAcetic acid, Microwave irradiation- nih.gov
Tetrahydropyrimido[4,5-d]pyrimidine-dionesAryl aldehydes, Barbituric acid, Urea/ThioureaCeric ammonium nitrate, Water, RefluxExcellent nih.gov
7-Thioxo-tetrahydropyrimido[4,5-d]pyrimidine-dionesIsothiocyanates, Aryl aldehydes, 1-Alkyl-6-amino-3-methylpyrimidine-2,4(1H,3H)-dionesOne-pot multicomponent reaction- nih.gov
5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, Dimedone, Aromatic aldehydesAcetic acid or Ethanol, Reflux or Ultrasound≤40% (at 60°C) royalsocietypublishing.orgroyalsocietypublishing.org
Pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, Ethyl carbonochloridate, 2-(Naphthalen-1-yl)acetyl chloride, Hydrazine hydratePyridine (B92270), THF, LiHMDS, n-Butanol31-70% nih.govrsc.org

Synthesis of Polycyclic and Bridged Systems

Beyond simple fused systems, this compound derivatives are instrumental in the synthesis of more complex polycyclic and bridged heterocyclic architectures. These structures are of interest for their unique three-dimensional shapes and potential to interact with biological targets in novel ways.

The construction of polycyclic systems often involves intramolecular cyclization reactions. For example, the synthesis of U-13C-labeled polycyclic aromatic hydrocarbons has been achieved through carefully optimized reaction conditions that direct intramolecular cyclizations to yield specific linear or angular systems, thereby avoiding the formation of difficult-to-separate isomers. nih.gov While not directly starting from this compound, the principles of controlling cyclization are applicable to its derivatives.

Bridged bicyclic systems represent another class of complex molecules accessible from pyrimidine precursors. The synthesis of such compounds often involves multi-step sequences. For instance, the total synthesis of racemic guaiol, a plant sesquiterpene, was accomplished via a bridged tricyclic intermediate, which upon bridge fission yielded a hydroazulene system that was further elaborated. gla.ac.uk This highlights the utility of bridged intermediates in accessing complex natural product skeletons.

A study on the synthesis of four-carbon bridged classical antifolates demonstrated the preparation of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine and 6-substituted 2-amino-4-oxopyrrolo[2,3-d]pyrimidine analogues. acs.org These bridged compounds showed enhanced biological activity compared to their two-carbon bridged counterparts. acs.org

The following table outlines examples of the synthesis of polycyclic and bridged systems.

System TypeSynthetic StrategyKey Intermediates/ReagentsApplication/SignificanceReference
Polycyclic Aromatic HydrocarbonsControlled intramolecular cyclizationU-13C labeled starting materials, MSASynthesis of labeled compounds for analytical and biological studies nih.gov
Bridged Bicyclic Systems (Guaiol Synthesis)Bridge fission of a tricyclic intermediate1-Methyltricyclo-(6,2,1,0 ' )-undec-2 - en-5,11-dioneAccess to complex natural product skeletons gla.ac.uk
Bridged Furo[2,3-d]pyrimidines and Pyrrolo[2,3-d]pyrimidinesHomologation of two-carbon bridged antifolates5-Substituted 2,4-diaminofuro[2,3-d]pyrimidine, 6-Substituted 2-amino-4-oxopyrrolo[2,3-d]pyrimidineEnhanced antifolate activity acs.org

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Profiling

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for the precise determination of the three-dimensional structure and electronic distribution of 3-methylpyrimidin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment of each atom, enabling definitive isomeric and positional assignments.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the nitrogen atom typically appears as a singlet at approximately 3.3 ppm. The protons on the pyrimidine (B1678525) ring give rise to characteristic signals that are crucial for confirming the substitution pattern. For instance, in a derivative, the proton at the 5-position of the pyrimidine ring can appear as a singlet. In another case, the proton at the 6-position of the pyrimidine ring has been observed as a singlet at 6.28 ppm. heteroletters.org

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityReference Solvent
N-CH₃~3.3Singlet-
H-6 (pyrimidine ring)6.28SingletDMSO-d6/TMS

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. The carbonyl carbon of the pyrimidinone ring is typically observed as a signal in the range of 165–170 ppm. The methyl carbon attached to the nitrogen gives a signal around 25–30 ppm. The carbon atoms within the pyrimidine ring itself produce distinct signals that are sensitive to their electronic environment. For example, in a related compound, 2-amino-6-methylpyrimidin-4(3H)-one, the C6, C2, and C5 carbons appear at δ 155.91, 100.81, and 23.05 ppm, respectively. rsc.org

Carbon AssignmentChemical Shift (δ) [ppm]Reference Solvent
C=O (C4)~165–170-
N-CH₃~25–30-
C6 (in a related compound)155.91DMSO-d6
C2 (in a related compound)100.81DMSO-d6
C5 (in a related compound)23.05DMSO-d6
¹H NMR Spectroscopic Analysis

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in the positive mode typically shows the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure, often showing a characteristic loss of a carbon monoxide (CO) molecule (28 Da) from the pyrimidinone ring. For instance, in the mass spectrum of 2-hydrazino-6-methylpyrimidin-4-one, a related compound, the molecular ion peak [M]⁺ was observed at m/z 156. heteroletters.org

Vibrational ModeFrequency (cm⁻¹)
Lactam C=O Stretch~1680–1700
Lactam C=O Stretch (in a related compound)1662
N-H Bending (in a related compound)1535 and 1435
N-H Stretching (in a related compound)3332

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The pyrimidinone ring system acts as a chromophore, absorbing UV light. The absorption maxima (λmax) are characteristic of the conjugated system. For example, a related compound, 2-amino-5-methylpyrimidin-4(3H)-one, exhibits absorption maxima that can be influenced by pH. nih.gov In another derivative, the UV spectrum showed an absorption peak between 250–270 nm and another between 320–350 nm, corresponding to n→π* transitions. mdpi.com The position and intensity of these absorptions can be affected by the solvent and the presence of substituents on the pyrimidine ring. rsc.orglibretexts.org

TransitionAbsorption Maximum (λmax) [nm]Solvent
n→π250–270Water and Acetone
n→π320–350Water and Acetone

X-ray Diffraction Analysis for Crystalline State Structure and Conformation

For a compound like this compound, single-crystal X-ray diffraction analysis would be the definitive method to confirm its solid-state structure. The analysis would yield crucial data such as the crystal system (e.g., monoclinic, triclinic), the space group, and the precise coordinates of each atom in the unit cell. mdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Table 1: Representative Crystallographic Data Parameters from X-ray Diffraction Analysis

ParameterDescriptionExample Value (Illustrative)
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Monoclinic
Space Group The mathematical description of the symmetry of the crystal structure.P2₁/n
a (Å) The length of the 'a' axis of the unit cell.4.8627
b (Å) The length of the 'b' axis of the unit cell.22.6320
c (Å) The length of the 'c' axis of the unit cell.7.4228
β (°) ** The angle of the 'β' axis of the unit cell.96.495
Volume (ų) **The volume of the unit cell.811.66
Z The number of molecules per unit cell.4

Note: The values in this table are for the related compound 2-isopropyl-6-methylpyrimidin-4(3H)-one and are presented for illustrative purposes only to demonstrate the type of data obtained from an XRD analysis. researchgate.netuniv-lille.fr

Chromatographic Methodologies for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. ub.edu It is widely applied in the analysis of this compound to assess its purity after chemical synthesis and for its isolation. The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). ub.edu

For analytical purposes, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile. hplc.eu The components of the sample separate based on their differing affinities for the stationary phase; more nonpolar compounds are retained longer in the column and thus have a longer retention time. hplc.eu Purity is determined by integrating the area of the detected peaks, with reports for this compound indicating purities greater than 95% confirmed by this method.

Preparative HPLC operates on the same principles but uses larger columns to handle greater quantities of the compound, making it a valuable tool for purifying the compound from reaction by-products. The fractions corresponding to the desired compound are collected as they elute from the column. Typical parameters for the HPLC analysis of pyrimidine derivatives are outlined in the table below.

Table 2: Typical HPLC Parameters for the Analysis of this compound

ParameterTypical SpecificationPurpose
Column C18 (Octadecyl-silane), 4.6 mm x 150 mm, 5 µm particle sizeThe stationary phase where separation occurs based on hydrophobicity. nih.gov
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v) nih.govThe solvent that carries the sample through the column. The composition affects retention time. nih.gov
Flow Rate 0.8 - 1.0 mL/minControls the speed of the mobile phase and the analysis time. nih.gov
Detection UV-Vis Detector at 205 nmMeasures the absorbance of the eluting compound for quantification. lgcstandards.com
Temperature 30 °CMaintained to ensure reproducible retention times and peak shapes. nih.gov
Injection Volume 10 - 30 µLThe volume of the sample introduced into the system. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (primarily carbon, hydrogen, and nitrogen) within a sample of a chemical compound. kyoto-u.ac.jp This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and theoretical values serves to validate the empirical formula and, by extension, supports the proposed molecular formula. elementalmicroanalysis.comtoray-research.co.jp

The molecular formula for this compound is C₅H₆N₂O. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The validation of the empirical formula is confirmed when the results from an elemental analyzer fall within an acceptable margin of error (typically ±0.4%) of these calculated values. lgcstandards.com

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight (u)Moles in FormulaMass in Formula (u)Mass Percent (%)
Carbon C12.011560.05554.58%
Hydrogen H1.00866.0485.50%
Nitrogen N14.007228.01425.45%
Oxygen O15.999115.99914.53%
Total 110.116 100.00%

Computational Chemistry and Theoretical Investigations of 3 Methylpyrimidin 4 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic landscape of molecules. For 3-methylpyrimidin-4(3H)-one, these calculations elucidate its fundamental properties and reactive tendencies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni-muenchen.de It is a widely used approach in the study of pyrimidine (B1678525) derivatives to understand their structural and electronic properties. researchgate.netconicet.gov.ar DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the molecular geometry of this compound and its derivatives, providing accurate predictions of bond lengths and angles. researchgate.netnih.gov These computational studies are crucial for understanding the stability and reactivity of such compounds. wjarr.com For instance, DFT has been used to study the structural and biological features of related pyrimidine-containing compounds. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the HOMO-LUMO gap are critical parameters in determining the kinetic stability and chemical reactivity of a molecule. wikipedia.orgnumberanalytics.com For derivatives of pyrimidinone, FMO analysis helps in understanding their electronic properties and reactivity. arabjchem.org A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. wjarr.comresearchgate.net The distribution of these orbitals also provides insights into the electrophilic and nucleophilic sites within the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Pyrimidine Derivative. researchgate.net
ParameterEnergy (eV)
EHOMO-0.2394
ELUMO-1.6118
Energy Gap (ΔE)1.3724
Table 2: Global Reactivity Parameters for a Fused Pyrimidine Derivative. researchgate.net
ParameterValue (eV)
Electronegativity (χ)0.9256
Chemical Hardness (η)2.3138
Global Softness (σ)0.4321
Electrophilicity Index (ω)0.1853

Advanced Composite Methods (e.g., G3, G4) for Thermochemical Properties

Advanced composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) are high-accuracy computational techniques used to calculate thermochemical properties such as enthalpies of formation. researchgate.netcore.ac.uk These methods combine results from several different levels of theory and basis sets to achieve a high degree of accuracy, often comparable to experimental values. core.ac.uk G3 and G4 theories have been successfully used to determine the gas-phase enthalpies of formation for uracil (B121893) and its methylated derivatives, providing valuable thermochemical data that is crucial for understanding their stability and energetic properties. researchgate.netcore.ac.uk

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a powerful lens to investigate the behavior of molecules and their interactions. For derivatives of this compound, these techniques have been instrumental in understanding their biological activity. For example, molecular modeling has been used to study the binding of pyrimidinone derivatives to biological targets such as the HIV-1 reverse transcriptase. wiley.com Such studies can elucidate the specific interactions, like hydrogen bonding and hydrophobic contacts, that are crucial for the molecule's inhibitory activity. mdpi.com These computational approaches are vital in the field of drug design, enabling the prediction of binding affinities and guiding the synthesis of more potent and selective inhibitors. wiley.comnih.gov

Molecular Docking for Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand, such as a derivative of this compound, with a biological target, typically a protein or nucleic acid.

Studies on pyrimidinone derivatives have extensively used molecular docking to elucidate their interaction with various biological targets. For instance, docking studies of pyrimidinone derivatives with enzymes like cyclin-dependent kinases (CDK2, CDK4, and CDK6) have helped in understanding the structure-activity relationships and identifying key interactions responsible for their inhibitory activity. nih.gov Similarly, docking has been employed to study the binding of pyrimidinone analogs to targets like the HIV-1 reverse transcriptase and the corticotrophin-releasing factor receptor-1 (CRFR1), providing a rationale for their observed biological activities. nih.govnih.gov

In a study focused on SARS-CoV-2, a derivative containing a 5-hydroxy-3-methylpyrimidin-4(3H)-one moiety was analyzed through molecular docking. nih.gov The results indicated that the carbonyl group of the pyrimidinone ring formed a hydrogen bond with the amino acid residue Asn6899 of the 2'-O-methyltransferase complex, while the ring itself engaged in a hydrophobic interaction with Gly6871, highlighting the specific contributions of the pyrimidinone core to binding. nih.gov

The insights gained from molecular docking are crucial for the rational design of more potent and selective inhibitors. By visualizing the binding pose and interactions, medicinal chemists can modify the ligand's structure to enhance its affinity and specificity for the target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational changes, stability, and interactions within a biological environment. This technique complements molecular docking by providing a more realistic representation of the ligand-receptor complex in a solvated state.

MD simulations have been applied to various pyrimidinone-based systems to validate docking results and assess the stability of the predicted binding poses. For example, MD simulations of pyrimidinone derivatives targeting CDKs have confirmed the stability of the ligand-receptor complexes and highlighted the importance of polar interactions, particularly with key amino acid residues, in determining the inhibitory potency. nih.gov In another study, MD simulations of thiazolopyrimidine derivatives as CRFR1 antagonists were used to investigate the stability of the ligand-receptor complex, suggesting an allosteric binding mechanism. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. medchemexpress.com This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). medchemexpress.com The pyrimidinone scaffold, including this compound, is a valuable component in the design of virtual libraries for screening against various therapeutic targets.

Virtual screening can be broadly categorized into two types: ligand-based and structure-based. Ligand-based methods use the knowledge of known active molecules to identify new ones with similar properties, while structure-based methods rely on the three-dimensional structure of the target protein. ingentaconnect.com

The pyrimidinone core has been featured in the design of compound libraries for various purposes. For example, libraries of pyrido[2,3-d]pyrimidine (B1209978) derivatives have been virtually screened to identify novel inhibitors of human thymidylate synthase, an important target in cancer therapy. nih.gov In another instance, a hydroxypyrimidinone derivative was identified through high-throughput screening and subsequently used as a scaffold for designing new potential anticancer molecules targeting the ERCC1/XPF protein-protein interaction. nih.gov

The design of virtual libraries often involves creating a diverse set of compounds around a common scaffold, such as this compound, by systematically modifying substituents at various positions. These libraries are then screened against a specific target using docking and other computational methods to prioritize compounds for synthesis and biological evaluation. researchgate.netrsc.org

Table 1: Computational Methods in Drug Discovery for Pyrimidinone Derivatives

Computational Method Application Key Insights
Molecular Docking Predicting binding orientation and affinity of ligands to receptors. Identification of key interacting residues, understanding structure-activity relationships (SAR). nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of ligand-receptor complexes over time. Assessment of binding stability, conformational changes, and the role of solvent. nih.govnih.gov

| In Silico Screening | Searching large compound libraries to identify potential hits. | Efficient identification of novel scaffolds and lead compounds for further development. nih.govnih.gov |

Tautomeric Equilibrium and Conformational Landscape Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For molecules like this compound, understanding the tautomeric equilibrium and conformational landscape is crucial as different tautomers can exhibit distinct chemical and biological properties.

The this compound molecule exists predominantly in the keto form. Computational studies have been instrumental in understanding the factors that govern this preference. The tautomeric equilibrium between the keto form (4(3H)-pyrimidinone) and the enol form (4-hydroxypyrimidine) has been investigated using quantum chemical calculations. nih.govacs.org

These studies have shown that the introduction of a nitrogen atom into the pyridine (B92270) ring to form a pyrimidine ring shifts the tautomeric equilibrium towards the keto form. nih.govacs.org This shift is attributed to a combination of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. acs.orgresearchgate.net The methylation at the N3 position in this compound further stabilizes the keto form by preventing tautomerization involving that nitrogen atom, thus simplifying the tautomeric landscape compared to its unsubstituted counterpart.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict the relative energies and stabilities of different tautomers in both the gas phase and in solution, providing insights that are often difficult to obtain experimentally. frontiersin.orgnih.gov For related pyrimidine systems like uracil, computational methods have supported experimental findings, suggesting the co-existence of multiple tautomers in the gas phase, with the dione (B5365651) (keto) form being the most abundant. nih.gov

Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic molecules due to the delocalization of π-electrons. Aromaticity indices are computational metrics used to quantify the degree of aromaticity in a molecule. One of the most widely used indices is the Nucleus Independent Chemical Shift (NICS). nih.gov NICS values are typically calculated at the center of a ring; a negative value indicates aromaticity, a value near zero suggests non-aromaticity, and a positive value points to anti-aromaticity. semanticscholar.orgbeilstein-journals.org

NICS calculations, along with other aromaticity descriptors, have been used to interpret the energetics of tautomeric equilibria in pyrimidinone systems, providing a deeper understanding of the factors that favor one tautomer over another. nih.govacs.org It is important to note that NICS values should be interpreted with care, as they can be influenced by local ring currents from adjacent rings in fused systems. diva-portal.org

Table 2: Tautomerism and Aromaticity of Pyrimidinones (B12756618)

Property Description Computational Method Findings for Pyrimidinone Systems
Keto-Enol Tautomerism Equilibrium between keto and enol forms. Quantum Mechanics (DFT) The keto form is generally more stable for 4(3H)-pyrimidinone. nih.govacs.org

| Aromaticity | Enhanced stability due to cyclic delocalization of π-electrons. | NICS Calculations | The pyrimidine ring exhibits aromatic character, which influences its stability and reactivity. nih.govacs.orgtubitak.gov.tr |

Computational Studies on Keto-Enol Tautomerism

Prediction and Rational Design of Advanced Material Properties

While the primary focus of research on this compound and its derivatives has been in the realm of medicinal chemistry, the unique electronic and structural properties of the pyrimidinone core also make it a candidate for applications in materials science. Computational methods are increasingly being used to predict and rationally design advanced materials with specific properties.

The pyrimidine scaffold is known to be a component of molecules with interesting photophysical properties. acs.org Computational modeling can be employed to predict properties such as absorption and emission spectra, nonlinear optical properties, and charge transport characteristics. By systematically modifying the structure of this compound, for example, by introducing different functional groups, it is possible to tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Although specific studies on the use of this compound for advanced materials are not extensively reported, the computational tools are in place. The interplay between aromaticity, planarity, and push-pull electronic effects, which has been studied in substituted pyrimidines, is a key factor in designing materials with desired optical and electronic properties. rsc.org The ability to form hydrogen bonds and participate in π-π stacking interactions also makes the pyrimidinone scaffold attractive for the design of supramolecular materials and liquid crystals.

Future research in this area could involve high-throughput computational screening of virtual libraries of this compound derivatives to identify candidates with promising material properties, followed by experimental validation. This synergy between computational prediction and experimental synthesis is a powerful paradigm for the discovery of new advanced materials.

Linear and Nonlinear Optical (NLO) Properties Prediction and Optimization

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the linear and nonlinear optical (NLO) properties of molecules. researchgate.net These theoretical investigations are crucial in the search for new materials for advanced technological applications such as optical switching, data storage, and telecommunications. researchgate.netacs.org The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field. wikipedia.org

Theoretical studies on heterocyclic compounds aim to establish a clear relationship between molecular structure and NLO activity. researchgate.net Key parameters calculated to quantify these properties include the static dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netnih.gov These calculations are often performed to understand how modifications to a molecular scaffold can optimize its NLO response. nih.govacs.org

A critical factor influencing a molecule's NLO properties is its electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity, greater polarizability, and an enhanced NLO response. nih.govnih.gov This is because a smaller energy gap facilitates intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part, a fundamental mechanism for generating significant NLO effects. nih.govacs.org

While direct computational studies on the NLO properties of the parent this compound are not extensively documented in the reviewed literature, research on its derivatives provides insight into the potential of the pyrimidinone core. For instance, a DFT study at the M06/6-311G* level on 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one revealed electronic properties that favor NLO responses. vulcanchem.com The investigation highlighted that electron density shifts from the fluorobenzylidene moiety to the pyrimidinone ring, which enhances polarizability. vulcanchem.com

The key findings from the theoretical analysis of this derivative are summarized below:

Computational ParameterCalculated ValueSignificance for NLO Properties
HOMO-LUMO Gap~4.2 eVIndicates semiconducting behavior and potential for electronic transitions. vulcanchem.com
Dipole Moment (μ)5.8–6.2 DebyeA high dipole moment is favorable for NLO responses. vulcanchem.com
Charge Transfer CharacterFrom fluorobenzylidene to pyrimidinone ringEnhances overall molecular polarizability. vulcanchem.com

These theoretical findings on a closely related derivative suggest that the this compound scaffold can be a valuable component in the design of new organic NLO materials. vulcanchem.com Further computational studies involving the strategic addition of electron-donating and electron-accepting groups to the parent ring could be used to optimize its hyperpolarizability and tailor its NLO properties for specific applications. nih.govacs.org

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Insights

Fundamental Reaction Types of the 3-Methylpyrimidin-4(3H)-one Scaffold

The reactivity of this compound is dominated by its electron-deficient character, making it susceptible to nucleophilic attack while requiring specific conditions for electrophilic functionalization.

The pyrimidinone ring is inherently electron-deficient, a characteristic that is amplified by the presence of electron-withdrawing substituents. N-alkyl-5-nitropyrimidinones, for example, exhibit high electron deficiencies and readily react with various nucleophiles. ic.ac.uk Theoretical calculations of nucleophilic susceptibility indicate that the C2 and C6 positions of the pyrimidinone ring are the most prone to attack by nucleophiles. ic.ac.uk This reactivity allows the C2-N1-C6 moiety to function as a synthetic equivalent of diformylamine. ic.ac.uk

The electron-deficient nature facilitates reactions with a wide range of nucleophiles, including amines, enamines, and carbanions, often leading to polyfunctionalized chemical systems. ic.ac.uk These reactions can proceed as substitutions or as additions that lead to ring transformations.

Table 1: Examples of Nucleophilic Reactions on the Pyrimidinone Scaffold

Reaction TypeNucleophileProduct TypeReference
AminolysisAminesFunctionalized nitroenamines ic.ac.uk
Ring TransformationKetones (with NH₃) or EnaminesSubstituted pyrimidines ic.ac.uk
Ring TransformationBidentate ions (e.g., from diones)Functionalized pyridones ic.ac.uk
Nucleophilic SubstitutionAlkyl halides (with base)N- or C-alkylated pyrimidinones (B12756618)

While the pyrimidinone ring is generally deactivated towards electrophilic attack, functionalization can be achieved under specific, often harsh, conditions. A key example is the nitration of this compound, which requires treatment with fuming nitric acid in concentrated sulfuric acid at elevated temperatures to produce 3-methyl-5-nitropyrimidin-4(3H)-one. ic.ac.uk

Electrophilic functionalization can also be part of a cyclization process. For instance, certain 3-amino-4-methylpyridines undergo a formal [4+1] cyclization with electrophiles like trifluoroacetic anhydride (B1165640), where the reagent acts as a C1-bielectrophile, leading to fused pyrrole (B145914) rings. chemrxiv.org This type of reaction highlights how the interplay between nucleophilic centers on substituents and external electrophiles can lead to complex heterocyclic systems. chemrxiv.org

Table 2: Examples of Electrophilic Functionalization

Reaction TypeReagentConditionsProductReference
NitrationFuming HNO₃ / 18 M H₂SO₄110 °C3-Methyl-5-nitropyrimidin-4(3H)-one ic.ac.uk
[4+1] CyclizationTrifluoroacetic anhydride (TFAA)N/AFused pyrrolo-derivatives chemrxiv.org

Nucleophilic Reactivity of Electron-Deficient Pyrimidinones

Detailed Mechanistic Pathways

The mechanistic pathways for reactions involving this compound are diverse, ranging from ring cleavage and rearrangement to concerted cycloadditions.

The electron deficiency of the pyrimidinone ring makes it susceptible to nucleophilic attack that can initiate ring-opening cascades. In the case of 3-methyl-5-nitropyrimidin-4(3H)-one, reaction with bidentate nucleophiles proceeds via a stepwise nucleophilic addition to the C2 and C6 positions. ic.ac.uk This forms a bicyclic intermediate which then undergoes elimination of N-methylnitroacetamide to yield ring-transformed products such as 3,5-disubstituted pyridin-4(1H)-ones. ic.ac.uk

Similarly, reaction with ketones in the presence of ammonia (B1221849) or with enamines can lead to the formation of differently substituted pyrimidines. ic.ac.uk In these transformations, the original pyrimidinone acts as a versatile precursor to functionalized building blocks that are otherwise difficult to access. ic.ac.uk Thermal rearrangements of related Dewar pyrimidinone structures, formed photochemically, also proceed through ring-opening mechanisms to yield various products, including imino azetidin-2-ones or the starting pyrimidinones, depending on the conditions. rsc.org

Pyrimidinone derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component. For example, 6-aminopyrimidin-4(3H)-ones can function as electron-rich azadienes in tandem Diels-Alder/retro-Diels-Alder (DA/RDA) reactions with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). ugr.es

Functionalized nitroenamines, which can be synthesized from nitropyrimidinones, are known to undergo 1,3-dipolar cycloaddition reactions, highlighting another pathway for constructing complex heterocyclic systems from a pyrimidinone precursor. ic.ac.uk Sydnones attached to a stilbene (B7821643) framework undergo intramolecular [3+2] cycloadditions, a type of 1,3-dipolar cycloaddition, upon thermal or photochemical induction to form diverse polycyclic compounds. beilstein-journals.org While not directly involving the pyrimidinone ring itself as the dipole, these reactions showcase the utility of the 1,3-dipolar cycloaddition strategy in the broader class of related nitrogen heterocycles.

Table 3: Cycloaddition Reactions Involving Pyrimidine (B1678525) Scaffolds

Reaction TypePyrimidine DerivativeReagentProduct TypeReference
Diels-Alder / Retro-Diels-Alder6-Amino-3-methylpyrimidin-4(3H)-oneDMADFused heterocyclic systems ugr.es
1,3-Dipolar CycloadditionNitroenamines (from pyrimidinone)N/APyrazole/Pyrazoline derivatives ic.ac.uk
[4+2] CycloadditionAmidines1,3,5-TriazinesPyrimidines acs.org

Substitution reactions are a fundamental class of transformations for the pyrimidinone core. Nucleophilic substitution can occur at the carbon atoms of the ring. For instance, halogenated pyrimidinones, such as 5-chloro-2-methylpyrimidin-4(3H)-one, are precursors for nucleophilic aromatic substitution reactions, where the chlorine atom acts as a leaving group. vulcanchem.com This reactivity is driven by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism.

Substitution can also occur on the ring nitrogen atoms. Alkylation using reagents like alkyl halides in the presence of a base is a common method for modifying the pyrimidinone scaffold. The mechanism involves the deprotonation of the N-H group, followed by nucleophilic attack of the resulting anion on the alkyl halide.

Cycloaddition Reactions (e.g., 1,3-dipolar)

Role as Synthetic Equivalents in Organic Transformations

This compound and its derivatives can act as versatile synthetic equivalents in a variety of organic transformations, enabling the construction of complex molecular architectures that would be challenging to access through other methods.

A notable example is the behavior of 3-methyl-5-nitropyrimidin-4(3H)-one, which serves as a synthetic equivalent for multiple functionalized building blocks. ic.ac.uk In certain reactions, it behaves as an activated diformylamine. For instance, when treated with diethyl acetonedicarboxylate and triethylamine, it yields 3,5-bis(ethoxycarbonyl)pyridin-4(1H)-one. ic.ac.uk This transformation highlights its role in providing a two-carbon unit with two formyl groups.

Furthermore, 3-methyl-5-nitropyrimidin-4(3H)-one can also function as a synthetic equivalent of α-nitroformylacetic acid. ic.ac.uk This reactivity is observed in ring transformation reactions that produce functionalized pyridin-4(1H)-ones, disubstituted pyrimidines, and substituted 3-nitropyridin-2(1H)-ones. ic.ac.uk The ability of this pyrimidinone derivative to act as a precursor for these valuable synthons underscores its utility in heterocyclic synthesis.

The pyrimidine ring system, in general, is a crucial component in many biologically active compounds and serves as a key intermediate in the synthesis of various therapeutic agents. thieme-connect.de The inherent reactivity of the this compound scaffold allows for modifications such as oxidation, reduction, and substitution, making it a valuable building block for creating diverse chemical libraries.

The versatility of pyrimidinone derivatives is further demonstrated in cycloaddition reactions. They can participate in [4+2] cycloaddition reactions, including inverse electron demand Diels-Alder reactions, which are powerful methods for constructing six-membered heterocyclic rings. acs.orgacs.org

Table 1: 3-Methyl-5-nitropyrimidin-4(3H)-one as a Synthetic Equivalent

Reaction TypeReagentsProduct TypeSynthetic Equivalent Of
Ring TransformationDiethyl acetonedicarboxylate, NEt₃Functionalized 4-pyridoneActivated diformylamine
Ring TransformationAmmonium (B1175870) ionAmidines and Pyridonesα-nitroformylacetic acid

Reactivity Differences Based on Substituent Effects and Positional Isomerism

The reactivity of the this compound core is significantly influenced by the nature and position of substituents on the pyrimidine ring. These substituent effects can alter the electron density distribution within the ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Substituent Effects:

Electron-withdrawing groups (EWGs): The introduction of an electron-withdrawing group, such as a nitro group (NO₂) at the C5 position in 3-methyl-5-nitropyrimidin-4(3H)-one, greatly enhances the electrophilicity of the pyrimidine ring. ic.ac.uk This increased electron deficiency makes the molecule more susceptible to nucleophilic attack, facilitating reactions like aminolysis and ring transformations. ic.ac.uk The presence of a chloro group, another EWG, in compounds like 5-amino-6-chloro-3-methylpyrimidin-4(3H)-one, increases the electrophilicity at the C6 position, enhancing its reactivity in nucleophilic substitution reactions.

Electron-donating groups (EDGs): Conversely, electron-donating groups, such as alkyl groups, increase the nucleophilicity of the aromatic ring. libretexts.org For example, an amino group at the C5 position, as seen in 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one, enhances the hydrogen-bonding capacity, which is crucial for biological target binding.

Steric Effects: The steric bulk of substituents also plays a critical role. For instance, a phenyl group at the N3 position provides more steric hindrance compared to a smaller methyl group, which can influence solubility and binding selectivity in biological systems.

Positional Isomerism:

The position of substituents on the pyrimidine ring leads to different positional isomers, each with distinct reactivity profiles. For example, the reactivity of N-alkyl-5-nitropyrimidinones varies depending on the position of the alkyl group. ic.ac.uk

The placement of substituents can direct the outcome of reactions. In the context of cycloaddition reactions, the regioselectivity is often dictated by the electronic nature and position of substituents on both the diene and dienophile. libretexts.org

Table 2: Influence of Substituents on the Reactivity of the Pyrimidin-4(3H)-one Ring

SubstituentPositionEffect on RingConsequence on ReactivityExample Compound
Nitro (-NO₂)C5Electron-withdrawingIncreased electrophilicity, susceptible to nucleophilic attack3-Methyl-5-nitropyrimidin-4(3H)-one ic.ac.uk
Chloro (-Cl)C6Electron-withdrawingIncreased electrophilicity at C6, enhanced nucleophilic substitution5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one
Amino (-NH₂)C5Electron-donatingIncreased hydrogen-bonding capacity5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one
Phenyl (-C₆H₅)N3Steric hindranceReduced solubility, improved binding selectivity5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one

Advanced Applications in Non Biological Chemical Sciences

Materials Science and Engineering

In the realm of materials science, the pyrimidinone core is leveraged for creating complex macromolecular structures and functional metal-based materials. The ability of the ring system to participate in hydrogen bonding and coordinate with metal ions makes it a valuable precursor for polymers and a versatile ligand for catalysis.

While 3-methylpyrimidin-4(3H)-one itself is a simple heterocycle, its derivatives are highly effective precursors for the synthesis of functional monomers used in advanced polymer chemistry. A notable example is the use of the 2-ureido-4[1H]-pyrimidinone (UPy) unit, which is derived from pyrimidine (B1678525) precursors like 2-amino-4-hydroxy-6-methylpyrimidine. rsc.org The UPy unit is a powerful building block due to its ability to form strong and specific self-complementary quadruple hydrogen bonds (QHB). rsc.orgresearchgate.net

This hydrogen-bonding capability allows for the construction of supramolecular polymers. Researchers have successfully synthesized UPy-functionalized initiators to start the controlled anionic ring-opening polymerization of monomers like ε-caprolactone. acs.org This process yields polymer chains, such as UPy-poly(ε-caprolactone), that can self-assemble into complex, ordered, and reversible (supramolecular) structures. acs.org Similarly, poly(ethylene glycols) (PEG) have been end-functionalized with UPy units to create supramolecular hydrogels, demonstrating the versatility of this pyrimidinone-derived system in creating soft materials. acs.org The synthesis of these UPy-based functional monomers is efficient, often involving the reaction of a pyrimidine derivative with an isocyanate under mild conditions. rsc.org

The table below summarizes examples of pyrimidinone-derived functional monomers and their applications in macromolecular synthesis.

Functional Monomer PrecursorPolymerization MethodResulting Macromolecule/ApplicationKey Feature
2-Amino-4-hydroxy-6-methylpyrimidineReaction with isocyanate to form UPy-monomer, then ROMPMolecularly Imprinted Polymers (MIPs) rsc.orgQuadruple hydrogen bonding for template recognition
UPy-functionalized initiatorAnionic ring-opening polymerizationUPy-poly(ε-caprolactone) supramolecular polymers acs.orgSelf-assembly into higher-order structures
UPy end-functionalized PEGSelf-assemblySupramolecular hydrogels acs.orgFormation of reversible, non-covalent polymer networks

This table showcases the use of pyrimidinone derivatives as precursors for functional polymers.

The this compound structure contains nitrogen and oxygen atoms that can act as electron-pair donors, making it and its derivatives effective ligands for metal complexation. This ability is crucial in the fields of catalysis and coordination chemistry, where the ligand structure dictates the geometry, stability, and reactivity of the resulting metal complex. ontosight.ai

Research has demonstrated that pyrimidine-based Schiff base ligands can coordinate with a variety of transition metals. For instance, ligands derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde have been used to synthesize complexes with Nickel(II), Cobalt(III), and Iron(III). nih.gov In these complexes, the pyrimidine derivative acts as a tridentate ligand, binding the metal ion through the pyrimidyl nitrogen, the azomethine nitrogen, and a thiolato sulfur atom. nih.gov This coordination typically results in a distorted octahedral geometry around the central metal ion. nih.gov The ability to tune the ligand's structure allows for the fine-tuning of the metal complex's electronic and steric properties, which is a key principle in designing catalysts for specific chemical transformations. bldpharm.com

The table below details the coordination chemistry of a pyrimidine-derived Schiff base ligand with various metal ions.

Metal IonLigandCoordination ModeResulting Geometry
Ni(II)S-methyl-3-((2-S-methyl-6-methyl-4-pyrimidyl)methyl)dithiocarbazateNeutral & Uninegative Tridentate (NNS)Distorted Octahedral nih.gov
Co(III)S-benzyl-3-((2-S-methyl-6-methyl-4-pyrimidyl)methyl)dithiocarbazateMonoanionic Tridentate (NNS)Distorted Octahedral nih.gov
Fe(III)S-benzyl-3-((2-S-methyl-6-methyl-4-pyrimidyl)methyl)dithiocarbazateMonoanionic Tridentate (NNS)Distorted Octahedral nih.gov

This table illustrates the formation of metal complexes from pyrimidine-based ligands, as described in the literature.

Precursors for Polymer and Macromolecular Synthesis

Agrochemical Research and Development

The pyrimidinone scaffold is a cornerstone in the development of modern agrochemicals, particularly herbicides and pesticides. Its derivatives have been successfully commercialized, and research continues to explore new modifications of this core structure to find compounds with improved efficacy and novel modes of action. researchgate.net

The herbicidal activity of pyrimidinone compounds often stems from their ability to inhibit essential biological processes in weeds. For example, certain pyrimidinone herbicides function by disrupting the accumulation of chlorophyll (B73375) and β-carotene. A major area of research involves using the pyrimidinone ring as a foundational structure and adding various functional groups to enhance activity against specific targets.

One successful strategy involves designing inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). Scientists have synthesized novel hybrids of pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone (B8607429) that show potent PPO-inhibiting activity. researchgate.net One such compound, 11q , demonstrated significantly higher activity against tobacco PPO than the commercial herbicide flumioxazin (B1672886). researchgate.net Another approach focuses on creating pyrimidinone analogues with different substituents to identify compounds with high levels of herbicidal activity. For instance, 5,6-Dimethyl-2-phenyl-3-propargyl-4(3H)-pyrimidinone was identified as a lead compound, prompting the synthesis of hundreds of analogues to optimize its effects. acs.org The integration of the pyrimidinedione moiety into other chemical structures is also a promising strategy for discovering new classes of herbicidal compounds. acs.org

The following table presents examples of pyrimidinone-based compounds developed in agrochemical research.

Compound TypeTarget/Mode of ActionExample CompoundResearch Finding
Pyrido[2,3-d]pyrimidine-dione hybridProtoporphyrinogen Oxidase (PPO) InhibitorCompound 11q Kᵢ value of 0.0074 μM, six times more active than flumioxazin against tobacco PPO. researchgate.net
2-Aryl-4(3H)-pyrimidinoneGeneral Herbicide5,6-Dimethyl-2-phenyl-3-propargyl-4(3H)-pyrimidinonePossesses lead-level herbicidal activity, inspiring further analogue synthesis. acs.org
Pyrimidinone DerivativePhotosynthesis InhibitorCompound AFunctions by inhibiting the accumulation of chlorophyll and β-carotene.

This table highlights the application of the pyrimidinone core in the design of novel herbicides.

Optoelectronic and Photonic Device Development

The conjugated π-electron system inherent to the this compound ring makes it and its derivatives promising candidates for applications in optoelectronics and photonics. Materials with significant third-order nonlinear optical (NLO) properties are essential for technologies like optical data processing and communications. The pyrimidinone structure serves as a versatile scaffold for creating organic chromophores whose optical properties can be precisely controlled through chemical synthesis.

The linear and non-linear optical properties of pyrimidinone derivatives can be tuned by extending the π-conjugation of the molecule, often by attaching various aryl or vinyl groups. Research into 4-(arylvinyl)-1-methylpyrimidinium derivatives has shown that these modifications can significantly enhance quadratic non-linear optical responses. The interaction between the pyrimidinium core and metal fragments, as seen in tungsten pentacarbonyl complexes, further improves these NLO properties.

Furthermore, pyrimidinone derivatives have been investigated as materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. One-pot synthesis methods have been developed to create complex dipyrimido[1,2-a:4′,5′-d]pyrimidine-2,4(3H)‑dione (B5365651) derivatives. Photophysical studies of these compounds show absorption in the 300-500 nm range and blue light emission, suggesting their potential as n-type materials in optoelectronic devices. Theoretical and experimental studies on related chromone-dione systems have identified direct optical band gaps, making them suitable for use in photodiodes. The ability to synthesize a wide array of derivatives from the pyrimidinone core allows for the systematic tuning of properties like absorption wavelength, emission spectrum, and hyperpolarizability, which is crucial for developing next-generation photonic materials.

The table below summarizes the optical properties of various pyrimidinone-based materials.

Material ClassInvestigated PropertyKey FindingPotential Application
4-(Arylvinyl)-1-methylpyrimidinium derivativesQuadratic Non-Linear Optics (NLO)Enhanced NLO response upon complexation with tungsten.Photonic Devices
Dipyrimido[1,2-a:4′,5′-d]pyrimidine-dionesPhotophysical PropertiesAbsorb at ~300-500 nm and exhibit blue emission.OLEDs, Photovoltaics
Chromeno[2,3-b]quinoline-dioneOptical Band GapTwo direct optical band gaps identified at 1.00 and 2.76 eV.Photodiodes

This table provides an overview of research into the optical properties of materials derived from pyrimidinone structures.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Efficient Synthetic Protocols

The synthesis of pyrimidinone derivatives is undergoing a paradigm shift towards more environmentally benign and efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research is increasingly focused on developing "green" and atom-economical protocols.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, such as the Biginelli-like reaction, offer a powerful strategy for the one-pot synthesis of complex pyrimidinone derivatives from simple starting materials. scilit.com The use of eco-friendly catalysts, such as ammonium (B1175870) chloride or lithium perchlorate, and alternative energy sources like microwave and ultrasound irradiation, is being explored to enhance reaction rates and yields while minimizing environmental impact. tandfonline.comnih.govtandfonline.com

Flow Chemistry: Continuous-flow synthesis is emerging as a highly efficient and scalable method for producing pyrimidinone derivatives. beilstein-journals.org This technology allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. The retro-Diels-Alder reaction in a continuous-flow setup has been successfully employed for the efficient preparation of various pyrimidinones (B12756618). beilstein-journals.org

Novel Catalytic Systems: The development of new and more efficient catalysts is crucial for sustainable synthesis. This includes the use of inexpensive and readily available catalysts like cupric chloride for the synthesis of 4,6-bisaryl-pyrimidinone derivatives. tandfonline.com Research into organocatalysis also presents a promising avenue for metal-free and environmentally friendly synthetic methods. scilit.com

Table 1: Comparison of Synthetic Protocols for Pyrimidinone Derivatives

Method Key Features Advantages Reference
Multicomponent Reactions One-pot synthesis from multiple starting materials. High atom economy, operational simplicity, reduced waste. scilit.com
Microwave/Ultrasound-Assisted Synthesis Use of alternative energy sources. Faster reaction times, higher yields, energy efficiency. nih.gov
Continuous-Flow Synthesis Reactions performed in a continuously flowing stream. Scalability, precise process control, improved safety. beilstein-journals.org
Novel Catalysis Employment of inexpensive or metal-free catalysts. Cost-effectiveness, reduced environmental impact. scilit.comtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel 3-methylpyrimidin-4(3H)-one derivatives with tailored properties. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new candidates, significantly accelerating the research and development process.

Future applications in this domain include:

In Silico Drug Design: Computational methods, including fragment-based drug design (FBDD) and molecular docking, are being used to design pyrimidinone derivatives with specific biological targets. nih.govtandfonline.commdpi.com These approaches allow for the virtual screening of large compound libraries and the prediction of binding affinities, helping to prioritize synthetic efforts. researchgate.net

Predictive Modeling: AI and ML algorithms can be trained to predict the physicochemical properties, bioactivity, and potential toxicity of new pyrimidinone derivatives. This predictive capability enables the design of compounds with improved drug-like properties and reduced off-target effects. Quantum mechanical calculations are also being employed to understand the electronic structure and reactivity of these molecules. acs.org

Generative Models: Advanced AI models can generate novel molecular structures with desired characteristics, expanding the accessible chemical space for pyrimidinone-based compounds. This approach can lead to the discovery of entirely new scaffolds with unique biological activities.

Table 2: Computational Approaches in Pyrimidinone Research

Technique Application Benefit Reference
Molecular Docking Predicts the binding orientation of a molecule to a target protein. Identifies potential drug candidates and elucidates binding mechanisms. tandfonline.commdpi.comresearchgate.net
Fragment-Based Drug Design (FBDD) Designs new ligands by combining small molecular fragments. Efficient exploration of chemical space for lead discovery. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity. Predicts the activity of new compounds and guides lead optimization. researchgate.net
Quantum Mechanical Calculations Models the electronic structure and properties of molecules. Provides insights into reactivity and spectroscopic properties. acs.org

Exploration of Novel Chemical Reactivity and Catalytic Applications

While the biological activities of pyrimidinones are well-documented, their potential in other areas of chemistry remains relatively unexplored. Future research will likely focus on uncovering novel chemical reactivity and catalytic applications of the this compound core.

Potential areas of investigation include:

Catalysis: The unique electronic and structural features of the pyrimidinone ring could be harnessed for catalytic applications. For instance, metal complexes of pyrimidinone derivatives could serve as catalysts in a variety of organic transformations. The tautomeric nature of some pyrimidinone derivatives could also play a role in their catalytic activity. tandfonline.com

Functional Materials: The ability of pyrimidinones to participate in hydrogen bonding and π-π stacking interactions makes them attractive building blocks for the development of functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and sensors.

Coordination Chemistry: The nitrogen and oxygen atoms in the pyrimidinone ring can act as coordination sites for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

High-Throughput Screening and Combinatorial Chemistry in Material Discovery

The principles of high-throughput screening (HTS) and combinatorial chemistry, which have been instrumental in drug discovery, are increasingly being applied to the field of materials science. These approaches enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new materials with desired properties. routledge.com

The application of these techniques to this compound and its analogs could lead to:

Combinatorial Libraries: The development of solid-phase and solution-phase combinatorial synthesis methods allows for the creation of large and diverse libraries of pyrimidinone derivatives. jst.go.jpnih.govacs.orgacs.org These libraries can then be screened for a wide range of properties, including catalytic activity, fluorescence, and nonlinear optical behavior.

Materials Discovery: By combining combinatorial synthesis with high-throughput screening, researchers can efficiently search for new pyrimidinone-based materials with applications in areas such as electronics, optics, and energy storage. This approach has the potential to uncover novel materials with properties that would be difficult to predict using traditional methods.

Q & A

Q. What are the optimal synthetic routes for preparing 3-methylpyrimidin-4(3H)-one with high purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with alkylation or condensation reactions. For example:
  • Step 1 : Prepare the pyrimidinone core via cyclization of thiourea derivatives with β-ketoesters under acidic conditions.
  • Step 2 : Introduce the methyl group at the N3 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaOMe). Optimize reaction time (6–12 hours) and temperature (60–80°C) to minimize by-products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the methyl group (δ ~3.3 ppm for ¹H; δ ~25–30 ppm for ¹³C) and pyrimidinone carbonyl (δ ~165–170 ppm for ¹³C). Use DEPT-135 to distinguish CH₃ groups .
  • IR : Confirm the lactam carbonyl stretch at ~1680–1700 cm⁻¹.
  • MS : Electrospray ionization (ESI) in positive mode typically shows [M+H]⁺, with fragmentation patterns confirming the loss of CO (28 Da) from the pyrimidinone ring .

Q. What solvent systems and reaction conditions favor functionalization at the C2 and C5 positions of this compound?

  • Methodological Answer :
  • C2 Halogenation : Use POCl₃ or PCl₅ in DMF at 80–100°C to replace the carbonyl oxygen with chlorine.
  • C5 Nitration : Employ HNO₃/H₂SO₄ mixtures (1:3 v/v) at 0–5°C to avoid over-nitration. Monitor progress via TLC .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for small-molecule refinement, applying restraints for disordered methyl groups. For twinned crystals, employ TWIN/BASF commands in SHELX .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to resolve ambiguities in intermolecular interactions. For example, N–H···O motifs often form R₂²(8) loops in pyrimidinones .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity at C2 and C6. Fukui indices (f⁻) identify nucleophilic attack sites .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction barriers using Gaussian or ORCA software .

Q. What experimental design principles minimize side reactions during Suzuki-Miyaura cross-coupling of this compound?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ with arylboronic acids (1.2 equiv) in degassed THF/H₂O (4:1).
  • Temperature Control : Maintain 70°C to accelerate oxidative addition while avoiding β-hydride elimination.
  • Work-Up : Purify via SPE (C18 cartridge) to remove Pd residues .

Q. How do steric and electronic effects influence the tautomeric equilibrium of this compound in solution?

  • Methodological Answer :
  • Variable-Temperature NMR : Compare ¹H NMR spectra in DMSO-d₆ at 25°C vs. 60°C to detect keto-enol shifts.
  • Substituent Studies : Introduce electron-withdrawing groups (e.g., –NO₂) at C5 to stabilize the lactam form, quantified via UV-Vis (λmax ~270 nm) .

Data Analysis and Interpretation

Q. How can researchers address discrepancies between theoretical and experimental pKa values for this compound?

  • Methodological Answer :
  • Potentiometric Titration : Perform in 0.1 M KCl at 25°C to measure experimental pKa.
  • Correction Factors : Apply COSMO-RS solvation models to theoretical calculations (e.g., ACD/Labs) to account for solvent polarization effects .

Q. What statistical approaches validate the reproducibility of synthetic yields across multiple batches?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial design (e.g., 3²) to test variables like temperature (±5°C) and catalyst loading (±10%).
  • ANOVA : Analyze batch-to-batch variability; a p-value <0.05 indicates significant differences requiring process re-optimization .

Advanced Functionalization

Q. How can directed C–H functionalization be achieved in this compound for late-stage diversification?

  • Methodological Answer :
  • Palladium Catalysis : Use Pd(OAc)₂ with 8-aminoquinoline directing groups to activate C5–H bonds. Optimize with Ag₂CO₃ as an oxidant in toluene at 120°C .
  • Photoredox Catalysis : Employ Ru(bpy)₃²⁺ under blue LED light for radical-mediated alkylation at C6 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.